Sotuletinib dihydrochloride

Description

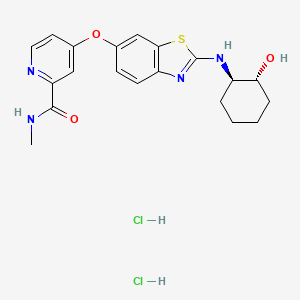

Structure

3D Structure of Parent

Properties

CAS No. |

2222138-40-9 |

|---|---|

Molecular Formula |

C20H24Cl2N4O3S |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C20H22N4O3S.2ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);2*1H/t14-,17-;;/m1../s1 |

InChI Key |

ZIHWHYXECXSBNA-LVVRIOTCSA-N |

Isomeric SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl.Cl |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Sotuletinib Dihydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotuletinib dihydrochloride, also known as BLZ945, is a potent and selective, orally active, and blood-brain barrier-permeable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[4] By targeting CSF1R, sotuletinib modulates the tumor microenvironment, particularly by depleting and reprogramming tumor-associated macrophages (TAMs), thereby unleashing an anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of sotuletinib, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: CSF1R Inhibition

Sotuletinib is a highly potent inhibitor of CSF1R with an IC50 of 1 nM.[1][2][3][5] It exhibits over 1000-fold selectivity for CSF1R against its closest receptor tyrosine kinase homologs.[2][5] This high selectivity minimizes off-target effects, making it a promising therapeutic agent.

Quantitative Inhibition Data

The inhibitory activity of sotuletinib against CSF1R and other related kinases is summarized in the table below.

| Target | IC50 | Assay Type |

| CSF1R (c-Fms) | 1 nM | Cell-free kinase assay |

| c-Kit | 3.2 µM | Cell-free kinase assay |

| PDGFRβ | 4.8 µM | Cell-free kinase assay |

| Flt3 | 9.1 µM | Cell-free kinase assay |

Data sourced from MedchemExpress.

Cellular Activity

In cellular assays, sotuletinib effectively inhibits the proliferation of bone marrow-derived macrophages (BMDMs) that is dependent on CSF-1, with an EC50 of 67 nM.[2]

| Cell Type | Assay | Metric | Value |

| Bone Marrow-Derived Macrophages (BMDMs) | CSF-1 Dependent Proliferation | EC50 | 67 nM |

Data sourced from Selleck Chemicals and MedChemExpress.[2]

Signaling Pathway Modulation

Sotuletinib exerts its therapeutic effects by blocking the downstream signaling cascades initiated by the activation of CSF1R. Upon binding of its ligand, CSF-1, CSF1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several key pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation. Sotuletinib's inhibition of CSF1R phosphorylation effectively shuts down these downstream signals.

Caption: Sotuletinib inhibits CSF1R phosphorylation, blocking downstream signaling and reducing immunosuppressive TAMs, thereby promoting anti-tumor immunity.

Impact on Macrophage Polarization

Tumor-associated macrophages often exhibit an M2-like phenotype, which is characterized by the promotion of tumor growth, angiogenesis, and immunosuppression. Sotuletinib has been shown to modulate this polarization. By inhibiting the CSF1R pathway, sotuletinib leads to a decrease in the number of M2-like macrophages, characterized by a reduction in the expression of markers such as CD163 and CD206.[6] This shift in the macrophage population from a pro-tumoral to a more anti-tumoral state is a key aspect of its mechanism of action.

Experimental Protocols

CSF1R Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method for determining the in vitro inhibitory activity of sotuletinib against CSF1R using HTRF technology.

Caption: Workflow for determining the IC50 of sotuletinib against CSF1R using an HTRF kinase assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of sotuletinib in DMSO. Prepare a solution of recombinant human CSF1R enzyme in kinase assay buffer. Prepare a mixture of ATP and a biotinylated peptide substrate in kinase assay buffer.

-

Reaction Setup: Add the sotuletinib dilutions and the CSF1R enzyme solution to a low-volume 384-well plate.

-

Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

-

Termination: Stop the reaction by adding a solution of EDTA.

-

Detection: Add a mixture of detection reagents containing a europium-labeled antibody specific for the phosphorylated substrate and streptavidin conjugated to XL665.

-

Second Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (europium) and 665 nm (XL665).

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the logarithm of the sotuletinib concentration to determine the IC50 value.

Macrophage Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of sotuletinib on the proliferation of CSF-1-dependent macrophages.

Caption: Workflow for the MTT-based macrophage proliferation assay to determine the EC50 of sotuletinib.

Methodology:

-

Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) into a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.[2]

-

Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 24 hours.

-

Treatment: Treat the cells with a serial dilution of sotuletinib in a medium containing a constant, sub-maximal concentration of CSF-1. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the values against the logarithm of the sotuletinib concentration to determine the EC50 value.

Macrophage Polarization Assay (Flow Cytometry)

This protocol details the analysis of macrophage polarization in response to sotuletinib treatment using flow cytometry.

Methodology:

-

Macrophage Generation: Differentiate human or murine monocytes into macrophages (M0) using M-CSF.

-

Polarization and Treatment: Polarize the M0 macrophages towards an M2 phenotype by treating them with IL-4 and IL-13. Concurrently, treat a subset of these cells with varying concentrations of sotuletinib. Include M1 polarization controls (using LPS and IFN-γ) and untreated M0 and M2 controls.

-

Cell Harvesting and Staining: After 24-48 hours of treatment, harvest the cells and stain them with fluorescently labeled antibodies against surface markers for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) phenotypes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker.

-

Analysis: Compare the expression of M1 and M2 markers in the sotuletinib-treated groups to the untreated M2 control group to assess the effect of the compound on macrophage polarization.

Western Blot Analysis of CSF1R Phosphorylation

This protocol is for detecting the inhibition of CSF1R phosphorylation in macrophages treated with sotuletinib.

Methodology:

-

Cell Culture and Treatment: Culture a macrophage cell line (e.g., RAW264.7) or primary macrophages and serum-starve them overnight. Pre-treat the cells with various concentrations of sotuletinib for 1-2 hours.

-

Stimulation: Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation. Include an unstimulated control and a vehicle-treated, stimulated control.

-

Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then probe it with a primary antibody specific for phosphorylated CSF1R (p-CSF1R). Subsequently, strip the membrane and re-probe with an antibody for total CSF1R to ensure equal loading. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of p-CSF1R to total CSF1R in each sample, demonstrating the dose-dependent inhibition of CSF1R phosphorylation by sotuletinib.

Conclusion

This compound is a highly potent and selective CSF1R inhibitor that demonstrates a clear mechanism of action centered on the modulation of the tumor microenvironment. By inhibiting CSF1R signaling, sotuletinib effectively depletes and repolarizes pro-tumoral M2-like macrophages, thereby alleviating immunosuppression and promoting an anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CD206 modulates the role of M2 macrophages in the origin of metastatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Target Profile of BLZ945 (Sotuletinib)

Introduction

BLZ945, also known as Sotuletinib, is an orally bioavailable and brain-penetrant small molecule inhibitor.[1][2] It has been identified as a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the regulation of macrophage and microglia development and function.[3][4][5] CSF-1R, also known as c-Fms or CD115, is a receptor tyrosine kinase that, upon binding its ligands CSF-1 (M-CSF) or IL-34, plays a crucial role in the differentiation, proliferation, and survival of mononuclear phagocytes.[1][6] In the tumor microenvironment (TME), CSF-1R signaling is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and immune suppression.[1][3] BLZ945 is designed to counteract these effects by selectively blocking the kinase activity of CSF-1R.[3][7]

Core Target Profile: Potency and Selectivity

BLZ945 demonstrates high potency for its primary target, CSF-1R, and exceptional selectivity against other kinases, minimizing potential off-target effects. This specificity is a critical attribute for a therapeutic agent, reducing the likelihood of toxicity and undesirable side effects.

| Parameter | Target/Cell Line | Value | Description |

| IC50 | CSF-1R (c-Fms) | 1 nM | Biochemical potency against the isolated kinase.[5][7][8][9] |

| Selectivity | c-KIT, PDGFRβ | >1,000-fold | Selectivity against its closest receptor tyrosine kinase homologs.[7][9] |

| Selectivity | Panel of >200 kinases | >1,000-fold | Broad kinase selectivity.[7][9] |

| EC50 | M-NFS-60 cells | 67 nM | Inhibition of CSF-1 dependent cell proliferation.[7] |

| EC50 | Bone Marrow-Derived Macrophages (BMDMs) | 67 nM | Inhibition of CSF-1 dependent cell proliferation.[8][10] |

| EC50 | HEK293 cells (overexpressing hCSF-1R) | 58 nM | Inhibition of CSF-1R tyrosine phosphorylation.[7][9] |

Mechanism of Action

BLZ945 functions as an ATP-competitive inhibitor of the CSF-1R tyrosine kinase. By binding to the ATP-binding pocket of the receptor's intracellular kinase domain, it prevents the autophosphorylation of the receptor that normally occurs upon ligand binding.[3][11] This blockade of phosphorylation inhibits the entire downstream signaling cascade, which includes pathways like PI3K/Akt and MAPK. The ultimate consequence is the disruption of the biological functions mediated by CSF-1R, leading to:

-

Inhibition of Macrophage Proliferation and Survival: By blocking the key survival signal from CSF-1, BLZ945 inhibits the proliferation of TAMs and other CSF-1R-dependent myeloid cells.[3][8]

-

Modulation of the Tumor Microenvironment: BLZ945 can reprogram the immunosuppressive nature of existing TAMs.[3][11] This can shift the TME from an immunosuppressive to an immune-active state, potentially enhancing anti-tumor T-cell responses.[3][4]

-

Reduction of Osteoclast Activity: In the context of bone metastases, CSF-1R signaling is crucial for the differentiation of osteoclasts, which are responsible for bone resorption. BLZ945 has been shown to inhibit osteoclastogenesis and reduce tumor-induced osteolytic lesions.[7][9]

Caption: BLZ945 inhibits CSF-1R signaling pathway.

Experimental Protocols

The characterization of BLZ945's target profile involves a series of biochemical, cellular, and in vivo assays.

Kinase Inhibition Assay (Biochemical IC50 Determination)

-

Objective: To determine the concentration of BLZ945 required to inhibit 50% of CSF-1R kinase activity in a cell-free system.

-

Methodology:

-

Recombinant human CSF-1R kinase domain is incubated in a reaction buffer containing a specific peptide substrate and ATP.

-

The reaction is initiated to allow for the phosphorylation of the substrate by the kinase.

-

A range of BLZ945 concentrations is added to the reaction wells.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.

-

The IC50 value is calculated by fitting the dose-response curve of inhibitor concentration versus kinase activity.

-

Cellular Proliferation Assay (EC50 Determination)

-

Objective: To measure the effective concentration of BLZ945 that inhibits 50% of CSF-1 dependent cell growth.

-

Methodology:

-

A CSF-1 dependent cell line, such as murine M-NFS-60 cells or bone marrow-derived macrophages (BMDMs), is cultured.[7]

-

Cells are seeded into microplates and starved of growth factors.

-

Cells are then stimulated with a constant, sub-maximal concentration of CSF-1 in the presence of serial dilutions of BLZ945.

-

After a defined incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

The EC50 is determined from the resulting dose-response curve.[7]

-

CSF-1R Phosphorylation Assay

-

Objective: To confirm that BLZ945 inhibits the autophosphorylation of CSF-1R in a cellular context.

-

Methodology:

-

A cell line engineered to overexpress human CSF-1R (e.g., HEK293) is used.[7][9]

-

Cells are treated with varying concentrations of BLZ945 for a short period before being stimulated with CSF-1 to induce receptor phosphorylation.

-

Cell lysates are collected and the level of phosphorylated CSF-1R is measured, typically by Western blot using a phospho-specific antibody or by a sandwich ELISA.

-

Total CSF-1R levels are also measured as a loading control. The EC50 for phosphorylation inhibition is then calculated.[7]

-

In Vivo Pharmacodynamic and Efficacy Models

-

Objective: To evaluate the in vivo activity, tolerability, and anti-tumor efficacy of BLZ945.

-

Methodology:

-

Pharmacodynamics (PD): An allograft model using M-NFS-60 cells is employed to monitor dose- and time-dependent changes in CSF-1R phosphorylation in vivo to select optimal dosing regimens.[7][9]

-

Efficacy (Glioblastoma): Orthotopic glioma models, including genetically engineered mouse models and patient-derived xenografts, are used. Tumor-bearing mice are treated with BLZ945 or vehicle, and outcomes such as tumor growth (measured by MRI or bioluminescence), invasion, and overall survival are assessed.[10]

-

Efficacy (Osteolysis): Human tumor cells (e.g., MDA-MB-231 breast cancer) are injected into the tibia of nude mice. Animals are treated with BLZ945, and bone destruction is measured by X-ray analysis and serum markers of osteoclast activity, such as TRAP5b.[7][9]

-

Caption: Experimental workflow for BLZ945 characterization.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. BLZ945 derivatives for PET imaging of colony stimulating factor-1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. BLZ945 | CAS:953769-46-5 | CSF-1R kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sotuletinib (BLZ945): An In-Depth Technical Guide on its CSF-1R Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of sotuletinib (BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The document is tailored for researchers, scientists, and drug development professionals, offering detailed information on sotuletinib's binding affinity, the methodologies used for its characterization, and the broader context of its interaction with the CSF-1R signaling pathway.

Executive Summary

Sotuletinib is a highly selective, orally bioavailable small molecule inhibitor of CSF-1R.[1] It demonstrates potent inhibition of CSF-1R kinase activity, which plays a pivotal role in the regulation of macrophage and other myeloid cell lineage proliferation, differentiation, and survival. This guide consolidates the available quantitative data on its binding affinity, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Sotuletinib's Binding Affinity to CSF-1R

Sotuletinib exhibits high-affinity binding to CSF-1R, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) in biochemical assays and its potent half-maximal effective concentration (EC50) in cell-based assays.

| Parameter | Value(s) | Assay Type | Source(s) |

| IC50 | 1 nM | Cell-free kinase assay | [2][3][4][5] |

| EC50 | 67 nM | Bone Marrow-Derived Macrophage (BMDM) proliferation assay | [3][6] |

These values underscore the potent inhibitory capacity of sotuletinib at both the enzymatic and cellular levels. The high selectivity of sotuletinib for CSF-1R over other related kinases, such as c-Kit and PDGFRβ, has also been noted.[7]

Binding Kinetics of Sotuletinib with CSF-1R

As of the latest available data, specific quantitative kinetic parameters such as the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the resulting residence time for the sotuletinib-CSF-1R interaction are not publicly documented. The determination of these kinetic parameters is crucial for a complete understanding of the drug-target interaction, as they provide insights into the duration of target engagement and can be critical determinants of in vivo efficacy.

The CSF-1R Signaling Pathway and Sotuletinib's Mechanism of Action

The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase that, upon binding its ligands (CSF-1 or IL-34), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PI3K/Akt and MAPK/ERK pathways, are fundamental for the function and survival of macrophages. Sotuletinib exerts its effect by binding to the ATP-binding pocket of the CSF-1R kinase domain, thereby preventing its phosphorylation and subsequent activation.

Caption: Sotuletinib inhibits CSF-1R signaling.

Experimental Protocols

CSF-1R Kinase Inhibition Assay

This biochemical assay is designed to quantify the direct inhibitory effect of sotuletinib on the enzymatic activity of the CSF-1R kinase domain.

Caption: Workflow for CSF-1R Kinase Inhibition Assay.

Detailed Methodology:

-

Assay Buffer Preparation : Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Sotuletinib Dilution : Prepare a serial dilution of sotuletinib in DMSO, followed by a further dilution in the kinase assay buffer.

-

Enzyme and Substrate Preparation : Dilute recombinant human CSF-1R kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase assay buffer.

-

Assay Procedure :

-

To the wells of a 384-well plate, add the sotuletinib dilutions.

-

Add the diluted CSF-1R enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection : Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

Data Analysis : Plot the percentage of inhibition against the logarithm of the sotuletinib concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay

This cell-based assay assesses the ability of sotuletinib to inhibit the proliferation of primary macrophages that are dependent on CSF-1R signaling.

Caption: Workflow for BMDM Proliferation Assay.

Detailed Methodology:

-

BMDM Preparation :

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate them into macrophages.

-

-

Assay Setup :

-

Plate the differentiated BMDMs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Allow the cells to adhere overnight.

-

-

Treatment and Stimulation :

-

Replace the medium with fresh medium containing serial dilutions of sotuletinib.

-

Add a final concentration of 50 ng/mL recombinant murine CSF-1 to stimulate proliferation.

-

-

Incubation : Culture the cells for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment :

-

Assess cell viability using a colorimetric method such as the MTT or XTT assay. For an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the resulting formazan crystals with DMSO.

-

-

Data Analysis :

Conclusion

Sotuletinib is a potent and selective inhibitor of CSF-1R with well-characterized binding affinity. While detailed kinetic data remains to be publicly disclosed, the information and protocols provided in this guide offer a robust framework for researchers engaged in the study of CSF-1R biology and the development of related inhibitors. The continued investigation into the binding kinetics of sotuletinib will further enhance our understanding of its pharmacological profile and its potential as a therapeutic agent.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Sotuletinib Dihydrochloride: A Technical Overview of a Potent CSF1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotuletinib, also known as BLZ945, is a potent and selective, orally bioavailable, and blood-brain barrier-permeable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). As a dihydrochloride salt, it exhibits specific physicochemical and pharmacological properties that are crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for Sotuletinib dihydrochloride. All quantitative data are summarized in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt form of Sotuletinib. The presence of two hydrochloride moieties enhances the compound's solubility in aqueous solutions, a critical factor for pharmaceutical formulation and bioavailability.

Table 1: Chemical and Physicochemical Properties of Sotuletinib and its Dihydrochloride Salt

| Property | Value | Source |

| Chemical Name | 4-({2-[((1R,2R)-2-hydroxycyclohexyl)amino]-1,3-benzothiazol-6-yl}oxy)-N-methylpyridine-2-carboxamide dihydrochloride | [1] |

| Synonyms | BLZ945 dihydrochloride | [2] |

| Molecular Formula | C₂₀H₂₄Cl₂N₄O₃S | [3] |

| Molecular Weight | 471.4 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | >98% | [3] |

| Solubility (Sotuletinib Base) | DMSO: 80 mg/mL (200.76 mM) Ethanol: 2 mg/mL Water: Insoluble | [4] |

| Solubility (this compound) | H₂O: 100 mg/mL (229.92 mM) (with sonication) DMSO: 100 mg/mL (229.92 mM) (with sonication) | [5] |

Pharmacological Properties

Sotuletinib is a highly potent inhibitor of CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Its high selectivity for CSF1R over other related kinases underscores its targeted mechanism of action.

Table 2: In Vitro Biological Activity of Sotuletinib

| Parameter | Target/Cell Line | Value | Source |

| IC₅₀ | CSF1R | 1 nM | [2] |

| IC₅₀ | c-Kit | 3.2 µM | |

| IC₅₀ | PDGFRβ | 4.8 µM | |

| IC₅₀ | Flt3 | 9.1 µM | |

| EC₅₀ | CSF-1-dependent proliferation in bone marrow-derived macrophages (BMDMs) | 67 nM | [6] |

Mechanism of Action

Sotuletinib exerts its therapeutic effects by inhibiting the CSF1R signaling pathway. This pathway is a key regulator of macrophage function. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response. By inhibiting CSF1R, Sotuletinib can deplete these pro-tumorigenic macrophages, thereby reactivating the immune system to attack cancer cells.[7]

Experimental Protocols

The following are representative protocols for assessing the activity of Sotuletinib.

CSF1R Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of Sotuletinib against CSF1R using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human CSF1R enzyme

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., 50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, 0.1 mM Na₃VO₄)

-

This compound stock solution (in DMSO)

-

EDTA solution

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., 0.5%).

-

Add the diluted Sotuletinib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the peptide substrate and ATP to the wells.

-

Initiate the kinase reaction by adding the recombinant CSF1R enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA solution.

-

Add the HTRF detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the Sotuletinib concentration to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Sotuletinib on the proliferation of bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Recombinant murine CSF-1

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Seed BMDMs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing a final concentration of 10 ng/mL recombinant murine CSF-1.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the diluted Sotuletinib or vehicle (DMSO) to the wells. A typical concentration range would be from 6.7 nM to 6700 nM.[4]

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

Clinical Development

Sotuletinib has been investigated in clinical trials for various indications, including solid tumors and amyotrophic lateral sclerosis (ALS).[8] Notably, a Phase II trial in ALS was terminated based on an assessment of the potential benefit-risk from available data. Phase I/II trials in solid tumors have also been conducted.[9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CSF1R with demonstrated activity in preclinical models. Its ability to modulate the tumor microenvironment by targeting macrophages makes it an interesting compound for oncological research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its clinical utility is ongoing.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sotuletinib HCl | Others 11 | 2222138-31-8 | Invivochem [invivochem.com]

- 8. Sotuletinib (dihydrochloride) - Nordic Biosite [nordicbiosite.com]

- 9. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Sotuletinib (BLZ945): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sotuletinib (BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). It details the discovery, synthesis, mechanism of action, and key experimental data associated with this compound, intended as a resource for professionals in the field of drug discovery and development.

Discovery and Development

Sotuletinib (BLZ945) is an orally bioavailable and brain-penetrant small molecule developed to selectively target CSF-1R.[1][2][3] The compound originated from research programs at Celgene Corporation and Novartis.[4][5] Its development was driven by the understanding that CSF-1R signaling is crucial for the proliferation, differentiation, and survival of macrophages.[6][7] In the context of oncology, this pathway is essential for the maintenance of tumor-associated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment.[2][4][8] Sotuletinib was designed to inhibit CSF-1R with high potency and selectivity, thereby depleting TAMs and potentially restoring anti-tumor immunity.[7][9] Beyond oncology, its ability to modulate macrophage and microglia activity has led to its investigation in other indications, including amyotrophic lateral sclerosis (ALS).[4][6]

Synthesis Pathway

The chemical name for Sotuletinib is 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide.[8] While the full, multi-step synthesis is proprietary, a key final step in its preparation has been disclosed. This involves the reaction of N-methyl-4-(2-(methylsulfinyl)benzo[d]thiazol-6-yloxy)picolinamide with (1R,2R)-cyclohexane-1,2-diamine in N-Methyl-2-pyrrolidone (NMP) at an elevated temperature to yield the final product.[4]

Caption: Final synthesis step of Sotuletinib (BLZ945).

Mechanism of Action

Sotuletinib exerts its therapeutic effect by potently and selectively inhibiting the CSF-1 receptor, a receptor tyrosine kinase.[7][10]

-

CSF-1R Signaling: The binding of the ligand, CSF-1, to its receptor (CSF-1R) on the surface of macrophages induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for macrophage survival, proliferation, and differentiation.[1]

-

Inhibition by Sotuletinib: Sotuletinib functions as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its autophosphorylation.[7] This blockade of the initial activation step effectively shuts down all downstream signaling.

-

Therapeutic Effect: By inhibiting CSF-1R, Sotuletinib depletes TAMs in the tumor microenvironment. This alleviates the immunosuppressive effects of TAMs and can enhance the infiltration and activity of cytotoxic T-cells, thereby promoting an anti-tumor immune response.[4][8][9]

Caption: Sotuletinib inhibits CSF-1R autophosphorylation.

Quantitative Data

The potency, selectivity, and efficacy of Sotuletinib have been characterized in various preclinical assays.

Table 1: In Vitro Potency and Selectivity of Sotuletinib

| Parameter | Target/Cell Line | Value | Reference(s) |

|---|---|---|---|

| IC50 | CSF-1R (c-Fms) Kinase | 1 nM | [1][3][7][10][11][12] |

| Selectivity | c-KIT, PDGFRβ | >1000-fold | [7][11][13] |

| EC50 | M-NFS-60 cells (proliferation) | 67 nM (or 71 nM) | [1][7][11][13] |

| EC50 | Bone Marrow-Derived Macrophages (proliferation) | 67 nM | [1][3] |

| EC50 | HEK293 cells (CSF-1R phosphorylation) | 58 nM |[7][13] |

Table 2: In Vivo Efficacy and Dosing of Sotuletinib

| Animal Model | Dosing | Key Outcomes | Reference(s) |

|---|---|---|---|

| Glioma-bearing mice | 200 mg/kg, p.o. | Blocked tumor progression, improved survival | [1] |

| MMTV-PyMT (mammary cancer) | 200 mg/kg, p.o. | Decreased malignant cell growth | [1][4] |

| K14-HPV-16 (cervical cancer) | 200 mg/kg, p.o. | Prevented tumor progression | [1][4] |

| Tumor-Induced Osteolysis (breast, prostate) | 200 mg/kg, daily | Reduced osteolytic lesion progression | [7][13] |

| Naïve Cynomolgus Monkeys | Dose-dependent | Reduced serum markers of bone resorption | [7][13] |

| SIV-infected Rhesus Macaques | 10 mg/kg/day | Reduced tissue vDNA loads in the brain | [14][15] |

| Rat Toxicology Studies | up to 150 mg/kg/day | Elevation of liver enzymes (ALT, AST) |[6][16] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research.

5.1 In Vitro Cell Proliferation (MTT Assay)

This protocol is adapted from methodologies used to assess Sotuletinib's effect on various cell lines.[1]

-

Cell Plating:

-

Culture selected cell lines (e.g., bone marrow-derived macrophages (BMDM), glioma cells) in appropriate media.

-

Trypsinize and count cells. Plate cells in triplicate in 96-well plates at optimized densities (e.g., 5 x 10³ cells/well for BMDMs, 1 x 10³ cells/well for glioma lines).[1]

-

For CSF-1 dependent lines like BMDMs, supplement media with recombinant mouse CSF-1 (e.g., 10 ng/mL).[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of Sotuletinib (e.g., from 6.7 nM to 6700 nM) in the appropriate cell culture medium.[1]

-

Add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., CSF-1R neutralizing antibody) wells.

-

-

Incubation:

-

Incubate plates for a specified duration (e.g., 96 hours) at 37°C in a humidified 5% CO₂ incubator. Change the media every 48 hours.[1]

-

-

MTT Addition and Measurement:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance on a plate reader at the appropriate wavelengths (e.g., 595 nm with a reference at 750 nm).[1]

-

-

Data Analysis:

-

Subtract background absorbance, normalize data to the vehicle control, and plot a dose-response curve to calculate the EC50 value.

-

5.2 In Vivo Formulation and Administration

For oral gavage (p.o.) in murine models.[1]

-

Stock Solution: Prepare a concentrated stock of Sotuletinib in DMSO (e.g., 40 mg/mL).

-

Vehicle Preparation: The vehicle consists of PEG300, Tween80, and sterile water (ddH₂O).

-

Final Formulation (Example for 1 mL):

-

To 400 µL of PEG300, add 50 µL of the 40 mg/mL Sotuletinib stock solution. Mix until clear.

-

Add 50 µL of Tween80 to the mixture. Mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

The final concentration will be 2 mg/mL. For a 200 mg/kg dose in a 20g mouse, this would require a 200 µL administration volume.

-

-

Administration: Administer the freshly prepared solution to animals via oral gavage.

References

- 1. selleckchem.com [selleckchem.com]

- 2. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Sotuletinib - Celgene Corporation/Novartis - AdisInsight [adisinsight.springer.com]

- 6. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BLZ-945 | CAS 953769-46-5 | Cayman Chemical | Biomol.com [biomol.com]

- 12. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 13. researchgate.net [researchgate.net]

- 14. sotuletinib (BLZ-945) News - LARVOL Sigma [sigma.larvol.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Sotuletinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Sotuletinib (formerly BLZ945) is a potent and selective, orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key regulator of macrophage and microglia function.[1][2] Initially investigated for its potential in treating advanced solid tumors, particularly glioblastoma, and later for amyotrophic lateral sclerosis (ALS), sotuletinib's development has provided valuable insights into the therapeutic targeting of the tumor microenvironment and neuroinflammation. This technical guide synthesizes the available preclinical and clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of sotuletinib.

Pharmacokinetics

Preclinical Pharmacokinetics

Comprehensive pharmacokinetic studies of sotuletinib have been conducted in several preclinical species, including mice and rats, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

In a key preclinical study using a mouse model of glioblastoma, sotuletinib was administered orally at a dose of 200 mg/kg.[3] While specific PK parameters from this study are not detailed in the primary publication, the dosing regimen was effective in achieving therapeutic concentrations in the brain. Another study in rats, focusing on liver enzyme effects, utilized an oral dose of 150 mg/kg/day.[4]

A summary of available preclinical pharmacokinetic parameters is presented in the table below. The data highlights the oral bioavailability and clearance characteristics of sotuletinib in rodents.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) | Reference |

| Rat | 150 | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |

| Mouse | 200 | p.o. | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

Note: Detailed quantitative preclinical PK parameters for dog and monkey are not publicly available in the reviewed literature.

Clinical Pharmacokinetics

The pharmacokinetic profile of sotuletinib in humans was evaluated in a Phase I/II, open-label, multi-center study (NCT02829723) in patients with advanced solid tumors, including glioblastoma.[5][6][7]

The study explored various dosing regimens, including once-daily and intermittent schedules.[7] Pharmacokinetic analysis from this trial revealed a half-life of 15 to 24 hours .[7] A key observation was that increases in drug exposure (AUC) were less than dose-proportional at doses above 600/700 mg, suggesting the potential for non-linear pharmacokinetics at higher concentrations.[7]

| Parameter | Value | Population | Study | Reference |

| Half-life (t½) | 15 - 24 hours | Patients with advanced solid tumors | NCT02829723 | [7] |

| Dose Proportionality | Less than dose-proportional above 600/700 mg | Patients with advanced solid tumors | NCT02829723 | [7] |

Metabolism

In vitro studies using human liver microsomes and hepatocytes have shown that sotuletinib is metabolized, in part, through oxidation and subsequent reduction to form a pharmacologically active diastereomer. This active metabolite demonstrates approximately four-fold lower potency compared to the parent compound. The isomerization process accounts for a significant portion of its intrinsic clearance in human hepatocytes.

Experimental Protocols

Preclinical In Vivo Efficacy Study (Glioblastoma Model)

A pivotal preclinical study evaluated the efficacy of sotuletinib in a genetically engineered mouse model of proneural glioblastoma.

-

Animal Model: RCAS-hPDGF-B/N-tva;Ink4a/Arf-/- mice, which develop tumors that recapitulate human proneural glioblastoma.

-

Dosing: Sotuletinib was administered orally (p.o.) at a dose of 200 mg/kg.[3]

-

Treatment Schedule: Treatment was initiated in mice with established tumors.

-

Efficacy Endpoints: The primary endpoints were overall survival and tumor regression, which was monitored by magnetic resonance imaging (MRI).

-

Pharmacodynamic Assessment: Tumor-associated macrophages (TAMs) were quantified and their polarization state (M1 vs. M2) was assessed using immunohistochemistry and gene expression analysis.

Clinical Pharmacokinetic Assessment (NCT02829723)

The human pharmacokinetic profile of sotuletinib was characterized in a Phase I/II clinical trial.

-

Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.[5][6]

-

Dosing Regimens: Various oral dosing schedules were evaluated, including once-daily and intermittent regimens (e.g., 4 days on/10 days off).[7]

-

Blood Sampling: Serial blood samples were collected at pre-defined time points following drug administration to determine the plasma concentration-time profile of sotuletinib.

-

Bioanalytical Method: While the specific details of the bioanalytical method are not publicly available, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule inhibitors in plasma.

-

Pharmacokinetic Analysis: Plasma concentration data were analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[6]

Pharmacodynamics

Mechanism of Action and Signaling Pathway

Sotuletinib exerts its therapeutic effect by inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of its ligand, CSF-1, to CSF-1R on macrophages and microglia triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK pathways, are crucial for the survival, proliferation, differentiation, and function of these myeloid cells. In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is associated with immunosuppression and tumor progression. By blocking CSF-1R signaling, sotuletinib aims to deplete or repolarize these pro-tumoral TAMs towards a more anti-tumoral M1-like phenotype.

Preclinical Pharmacodynamics

In the preclinical glioblastoma mouse model, sotuletinib treatment led to a significant increase in survival and regression of established tumors.[8] Interestingly, this therapeutic effect was not associated with a depletion of TAMs within the tumor. Instead, sotuletinib appeared to repolarize the TAMs from a pro-tumoral M2 phenotype to a more anti-tumoral M1 phenotype. This was evidenced by a decrease in the expression of M2 markers in the surviving TAMs.

Clinical Pharmacodynamics

In the Phase I/II study (NCT02829723), sotuletinib demonstrated preliminary anti-tumor activity in patients with advanced solid tumors.[7] In the cohort of patients with recurrent glioblastoma, two partial responses were observed.[7] Furthermore, stable disease was achieved in a significant portion of patients in both the monotherapy and combination therapy arms.[7] These findings suggest that targeting the tumor microenvironment with a CSF-1R inhibitor can lead to clinical benefit in some patients. The study also explored the combination of sotuletinib with the anti-PD-1 antibody spartalizumab, with the rationale that modulating the myeloid compartment could enhance the efficacy of checkpoint inhibitors.[7]

Experimental Workflow for Sotuletinib Evaluation

The development and evaluation of sotuletinib followed a standard drug development pipeline, from preclinical characterization to clinical trials.

Conclusion

Sotuletinib is a potent and selective CSF-1R inhibitor with a well-characterized preclinical profile and a demonstrated pharmacokinetic and pharmacodynamic profile in humans. While its clinical development for solid tumors and ALS has been discontinued, the data generated from these studies provide a valuable foundation for the ongoing research and development of other CSF-1R inhibitors and therapies targeting the tumor microenvironment and neuroinflammation. The insights into its pharmacokinetic properties, particularly its half-life and non-linear kinetics at higher doses, and its pharmacodynamic effects on macrophage polarization, will be instrumental in guiding the design of future studies in this class of drugs.

References

- 1. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Trial: NCT02829723 - My Cancer Genome [mycancergenome.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]

Sotuletinib (BLZ-945): A Technical Guide on Brain Penetrance and Blood-Brain Barrier Crossing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: CSF-1R Inhibition

Sotuletinib exerts its pharmacological effect by inhibiting the CSF-1R, a receptor tyrosine kinase. In the central nervous system, CSF-1R is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the brain. By blocking this signaling pathway, sotuletinib can modulate the neuroinflammatory environment.

Signaling Pathway

The binding of CSF-1 (colony-stimulating factor 1) and IL-34 to CSF-1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are integral to cell survival and proliferation. Sotuletinib acts as an ATP-competitive inhibitor, preventing the phosphorylation of the receptor and thereby blocking these downstream effects.

Brain Penetrance and Blood-Brain Barrier Crossing

While specific quantitative data for sotuletinib are not publicly available, the repeated description of the compound as "brain-penetrant" in scientific literature suggests that preclinical studies have confirmed its ability to cross the BBB and reach pharmacologically relevant concentrations in the CNS.[1][2]

Quantitative Data Summary

A thorough review of published literature did not yield specific brain-to-plasma concentration ratios (total or unbound) for sotuletinib. This information is likely held within proprietary databases of the developing pharmaceutical company. For context, the table below outlines the types of quantitative data typically generated in preclinical CNS drug discovery programs.

| Parameter | Description | Typical Units | Significance for CNS Drugs | Sotuletinib Data |

| Kp | Total Brain-to-Plasma Concentration Ratio (Cbrain / Cplasma) | Unitless | Indicates the overall extent of drug distribution into the brain tissue relative to plasma. | Not Publicly Available |

| Kp,uu | Unbound Brain-to-Plasma Concentration Ratio (Cu,brain / Cu,plasma) | Unitless | Represents the ratio of unbound drug in the brain interstitial fluid to unbound drug in plasma. A key indicator of BBB transport, with a value > 0.3 often considered favorable. | Not Publicly Available |

| Cbrain | Total Drug Concentration in Brain | ng/g or µmol/g | The total amount of drug present in a given mass of brain tissue. | Not Publicly Available |

| CCSF | Drug Concentration in Cerebrospinal Fluid | ng/mL or µM | Often used as a surrogate for unbound brain concentration, although discrepancies can exist. | Not Publicly Available |

Experimental Protocols for Assessing Brain Penetrance

The following sections describe the standard methodologies that would be employed to generate the quantitative data presented in the table above. These represent the likely experimental approaches used to characterize sotuletinib's CNS distribution.

In Vivo Brain and Plasma Pharmacokinetic Studies

This is the foundational experiment to determine the extent of brain penetration.

Objective: To measure the concentration of sotuletinib in the brain and plasma over time following systemic administration.

Methodology:

-

Animal Model: Typically, male Sprague-Dawley rats or C57BL/6 mice are used.

-

Drug Administration: Sotuletinib is administered, often orally (p.o.) or intravenously (i.v.), at a defined dose.

-

Sample Collection: At serial time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), cohorts of animals are anesthetized.

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Immediately following blood collection, animals are euthanized, and brains are rapidly excised, rinsed in cold saline, blotted dry, and weighed.

-

Sample Processing: Plasma samples are stored frozen. Brain tissue is homogenized in a suitable buffer.

-

Bioanalysis: The concentration of sotuletinib in plasma and brain homogenate is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL). The area under the curve (AUC) for both brain and plasma can also be calculated to determine an overall exposure ratio.

Determination of Unbound Drug Concentrations (Kp,uu)

To understand the pharmacologically active fraction of the drug, the unbound concentrations in both plasma and brain are determined.

Objective: To measure the fraction of sotuletinib not bound to proteins in plasma (fu,plasma) and brain tissue (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu).

Methodology:

-

Equilibrium Dialysis: This is a common in vitro method.

-

Plasma: Plasma from the study animals is incubated with sotuletinib. This plasma is then placed in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber. The system is incubated until equilibrium is reached. The concentration of sotuletinib in the buffer represents the unbound concentration.

-

Brain: Brain homogenate is used in a similar setup to determine the unbound fraction in the brain.

-

-

Calculation:

-

fu,plasma = Cunbound,plasma / Ctotal,plasma

-

fu,brain = Cunbound,brain / Ctotal,brain

-

Kp,uu = Kp * (fu,plasma / fu,brain)

-

In Vivo Microdialysis

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid of awake, freely moving animals.

Objective: To directly measure the unbound concentration of sotuletinib in the brain over time.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest (e.g., striatum, cortex) in an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, the probe is perfused with a physiological buffer (artificial cerebrospinal fluid) at a low, constant flow rate.

-

Drug Administration: Sotuletinib is administered to the now-awake animal.

-

Sample Collection: The perfusate (dialysate), which contains molecules that have diffused from the brain's interstitial fluid across the probe's semi-permeable membrane, is collected at regular intervals.

-

Bioanalysis: The concentration of sotuletinib in the dialysate is measured by LC-MS/MS, representing the unbound brain concentration (Cu,brain).

-

Simultaneous blood samples are taken to determine the unbound plasma concentration (Cu,plasma), allowing for a direct calculation of Kp,uu over time.

Workflow Diagram for Brain Penetrance Assessment

Conclusion

Sotuletinib (BLZ-945) is a brain-penetrant CSF-1R inhibitor with significant therapeutic potential for CNS disorders. While its ability to cross the blood-brain barrier is a frequently cited attribute, the specific quantitative data and detailed experimental protocols remain proprietary. The methodologies described herein represent the industry-standard approaches for characterizing the CNS pharmacokinetics of such a compound. For drug development professionals, understanding these principles is crucial for the interpretation of preclinical data and the design of subsequent clinical trials targeting the central nervous system. Further publication of preclinical pharmacokinetic and pharmacodynamic data for sotuletinib would be of great value to the scientific community.

References

Sotuletinib Dihydrochloride: A Deep Dive into its Impact on Tumor-Associated Macrophages

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, immunosuppression, and resistance to therapy. Consequently, targeting TAMs has emerged as a promising strategy in cancer immunotherapy. Sotuletinib dihydrochloride (formerly BLZ945), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), has demonstrated significant effects on TAMs, thereby altering the TME and impeding tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of Sotuletinib on TAMs, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Targeting the CSF-1/CSF-1R Axis

Sotuletinib is an orally active and brain-penetrant small molecule that exhibits high selectivity for CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1][2] The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3. These pathways collectively promote the pro-tumoral M2 phenotype of TAMs, which are characterized by their immunosuppressive functions and their role in promoting angiogenesis and metastasis.[3][4]

Sotuletinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, effectively blocking its phosphorylation and subsequent downstream signaling.[2] This inhibition leads to a reduction in the number of TAMs within the tumor, primarily through apoptosis, and can also repolarize the remaining TAMs from an M2-like to a more anti-tumoral M1-like phenotype.[5][6]

Quantitative Data on the Efficacy of Sotuletinib

The following tables summarize the key quantitative data from various preclinical studies investigating the effect of Sotuletinib on TAMs and tumor growth.

Table 1: In Vitro Efficacy of Sotuletinib

| Parameter | Value | Cell Line/System | Reference |

| IC50 for CSF-1R | 1 nM | Cell-free assay | [7] |

| EC50 for inhibition of CSF-1-dependent proliferation | 67 nM | Bone Marrow-Derived Macrophages (BMDMs) | [7] |

| Reduction in glioma cell density with BLZ945 treatment | ≤20% of total cells after 7 days | Proneural GBM model | [8] |

| Reduction in glioma cell proliferation with BLZ945 | 67-98% | Proneural GBM model | [8] |

Table 2: In Vivo Efficacy of Sotuletinib

| Animal Model | Sotuletinib (BLZ945) Dose | Key Findings | Reference |

| MMTV-PyMT (mammary carcinogenesis) | 200 mg/kg, p.o. | Decreased growth of malignant cells | [7][9] |

| K14-HPV-16 (cervical carcinogenesis) | 200 mg/kg, p.o. | Prevented tumor progression | [7][9] |

| Proneural Glioblastoma Multiforme (GBM) | Not specified | Significantly increased survival and regressed established tumors | [5] |

| SIV-infected rhesus macaques | 10 mg/kg and 30 mg/kg, daily, p.o. | Decreased macrophage counts in the brain | [10] |

| Ovarian Cancer (syngeneic mouse model) | Not specified (AC708) | Decreased macrophage content in tumors by 81% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Sotuletinib's effect on TAMs.

MTT Cell Proliferation Assay

This assay is used to assess the effect of Sotuletinib on the proliferation of CSF-1-dependent cells like bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Recombinant mouse CSF-1 (10 ng/mL)

-

This compound (BLZ945)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[13]

-

96-well plates

-

Plate reader

Procedure:

-

Seed BMDMs in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium supplemented with 10 ng/mL of recombinant mouse CSF-1.[7]

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

The next day, treat the cells with various concentrations of Sotuletinib (e.g., 6.7–6700 nM).[7] Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 96 hours, changing the media with fresh Sotuletinib or vehicle every 48 hours.[7]

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[12][13]

-

Calculate the cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Models

These models are used to evaluate the anti-tumor efficacy of Sotuletinib in a physiological setting.

Materials:

-

Appropriate mouse model (e.g., MMTV-PyMT or K14-HPV-16 transgenic mice)[9]

-

This compound (BLZ945)

-

Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[14]

-

Oral gavage needles

-

Calipers for tumor measurement

Procedure:

-

House the mice in a specific pathogen-free facility.

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Sotuletinib (e.g., 200 mg/kg) or vehicle daily via oral gavage.[7]

-

Monitor the tumor size regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length x width^2)/2.

-

Monitor the body weight and overall health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC) for CSF1R and Macrophage Markers

IHC is used to visualize and quantify the presence of CSF1R-positive cells and macrophages within the tumor tissue.

Materials:

-

Tumor tissue sections (frozen or paraffin-embedded)

-

Primary antibodies:

-

Matching secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or a fluorophore.[11]

-

DAB (3,3'-Diaminobenzidine) substrate kit (for HRP)

-

Hematoxylin for counterstaining[11]

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the paraffin-embedded tissue sections. For frozen sections, fix with acetone.[11]

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.[11]

-

Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate the sections with the primary antibody (e.g., anti-F4/80, 1:100 dilution) overnight at 4°C.[11]

-

Wash the sections with PBS.

-

Incubate with the appropriate secondary antibody for 1 hour at room temperature.[11]

-

If using an HRP-conjugated secondary antibody, develop the signal with DAB substrate.

-

Counterstain the sections with hematoxylin.[11]

-

Dehydrate, clear, and mount the sections.

-

Image the slides using a microscope and quantify the number of positive cells per unit area.

Visualizations

Signaling Pathway

The following diagram illustrates the CSF-1R signaling pathway and the point of inhibition by Sotuletinib.

Caption: CSF-1R signaling pathway and Sotuletinib's mechanism of action.

Experimental Workflow: In Vivo Efficacy Study

The diagram below outlines a typical workflow for an in vivo study evaluating the efficacy of Sotuletinib.

References

- 1. sotuletinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Sotuletinib | C20H22N4O3S | CID 46184986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Immunotherapies Targeting Tumor-Associated Macrophages (TAMs) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of tumor-associated macrophages (TAMs) in tumor progression and relevant advance in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. An update to experimental and clinical aspects of tumor-associated macrophages in cancer development: hopes and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]

- 15. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Sotuletinib's Role in Neuroinflammation: A Technical Guide

Introduction

Sotuletinib (BLZ945) is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] With a half-maximal inhibitory concentration (IC50) of 1 nM, it demonstrates high selectivity for CSF1R over other closely related tyrosine kinases.[2] Initially investigated for its therapeutic potential in oncology, Sotuletinib has garnered significant interest for its role in modulating neuroinflammation, a key pathological process in various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of Sotuletinib's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and a visualization of the core signaling pathways involved.

Mechanism of Action: Targeting Microglia via CSF1R Inhibition

The primary mechanism by which Sotuletinib exerts its effects on neuroinflammation is through the inhibition of CSF1R signaling in microglia, the resident immune cells of the central nervous system (CNS). CSF1R and its ligands, CSF-1 and interleukin-34 (IL-34), are crucial for the survival, proliferation, differentiation, and function of microglia.[3][4]

Upon ligand binding, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These include the Phosphoinositide 3-kinase (PI3K)/AKT, Extracellular signal-regulated kinase (ERK)1/2, Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB) pathways.[5] These pathways collectively regulate microglial activity and their inflammatory responses. By inhibiting CSF1R, Sotuletinib effectively blocks these downstream signals, leading to the depletion of microglia.[3] This reduction in the microglial population is the basis for its potential to ameliorate neuroinflammation.

Preclinical and Clinical Evidence

Sotuletinib has been evaluated in various preclinical models and has progressed to clinical trials.

Preclinical Studies

Preclinical investigations have demonstrated the ability of Sotuletinib to effectively deplete microglia in the CNS. In rodent models, oral administration of Sotuletinib has been shown to significantly reduce the number of microglia.[1] While specific data on the modulation of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) by Sotuletinib in neuroinflammation models is not extensively published, the general mechanism of CSF1R inhibition suggests a reduction in the production of these inflammatory mediators due to the depletion of their primary cellular source, the microglia.[6][7]

Clinical Trials

A significant clinical investigation of Sotuletinib in the context of neuroinflammation was a Phase II, open-label, adaptive design study in patients with Amyotrophic Lateral Sclerosis (ALS) (NCT04066244).[8] The primary objective of this study was to characterize the safety, tolerability, and response of brain microglia to Sotuletinib, as measured by Positron Emission Tomography (PET) imaging.[9] However, in August 2024, Novartis terminated this trial based on an assessment of the potential benefit-risk from available data.[8][9] The specific details regarding the adverse events or lack of efficacy that led to this decision have not been fully disclosed in publicly available resources. Another Phase I/II trial in solid tumors (NCT02829723) was also terminated for business reasons.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data for Sotuletinib.

| Parameter | Value | Reference |

| IC50 (CSF1R) | 1 nM | [2] |

Table 1: In Vitro Potency of Sotuletinib

| Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Rat | 150 mg/kg/day | Oral | Significant depletion of Kupffer cells (liver macrophages), leading to delayed clearance of liver enzymes. | [1][11] |

Table 2: Preclinical In Vivo Data for Sotuletinib

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Sotuletinib's role in neuroinflammation.

In Vivo Microglia Depletion in a Mouse Model

Objective: To deplete microglia in the mouse brain using Sotuletinib to study the downstream effects on neuroinflammation.

Animal Model: C57BL/6 mice are commonly used for neuroinflammation studies. For inducing a neuroinflammatory state, lipopolysaccharide (LPS) can be administered.[12][13]

Sotuletinib Administration (Oral Gavage):

-

Preparation of Sotuletinib Solution: Prepare a homogenous suspension of Sotuletinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Animal Handling and Restraint: Acclimatize mice to handling for several days before the experiment. Gently restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus and stomach.[14][15]

-

Gavage Procedure:

-

Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice).[16]

-

Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth.

-

Gently insert the needle into the esophagus and advance it to the predetermined depth without force.[14]

-

Slowly administer the Sotuletinib suspension. The volume should not exceed 10 ml/kg body weight.[15]

-

-

Dosage and Duration: Based on preclinical studies with other CSF1R inhibitors and available data on Sotuletinib, a starting dosage of 150 mg/kg/day can be considered. The duration of treatment will depend on the specific experimental goals, typically ranging from 7 to 28 days for significant microglia depletion.[1]

Assessment of Microglia Depletion:

-

Tissue Collection: Following the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Immunohistochemistry:

-

Cryosection or prepare vibratome sections of the brain.

-

Stain sections with an antibody against a microglia-specific marker, such as Iba1 or TMEM119.

-

Use a fluorescent secondary antibody for visualization.

-

-

Quantification: Count the number of Iba1-positive cells in specific brain regions of interest using microscopy and image analysis software.

In Vitro Assessment of Anti-inflammatory Effects on Microglia

Objective: To determine the effect of Sotuletinib on the production of pro-inflammatory cytokines by microglia in vitro.

Cell Line: The BV-2 immortalized murine microglial cell line is a commonly used model for in vitro neuroinflammation studies.[17][18][19]

Experimental Procedure:

-

Cell Culture: Culture BV-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Sotuletinib Treatment:

-

Plate BV-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of Sotuletinib (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.

-

Include a vehicle control group (no Sotuletinib) and an unstimulated control group (no LPS).

-

-

Cytokine Measurement (ELISA):

-

After 24 hours of stimulation, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[18]

-

-

Data Analysis: Normalize cytokine levels to the total protein concentration in the corresponding cell lysates. Compare the cytokine levels between the different treatment groups.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Sotuletinib and a typical experimental workflow for its preclinical evaluation.

Caption: Sotuletinib inhibits CSF1R signaling, blocking downstream pathways crucial for microglia function.

Caption: A typical workflow for evaluating Sotuletinib's anti-neuroinflammatory effects.